2-Tert-butyl-4-fluorophenol
Overview
Description
2-Tert-butyl-4-fluorophenol, also known as TBFP, is a white crystalline solid with a molecular formula of C10H13FO. It has a molecular weight of 168.21 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Tert-butyl-4-fluorophenol is characterized by the presence of a fluorine atom and a tert-butyl group attached to a phenol ring . The exact structure can be represented by the formula C10H13FO .Scientific Research Applications
Organic Chemistry
“2-Tert-butyl-4-fluorophenol” is used in the field of organic chemistry. It is involved in the selective and efficient generation of ortho-brominated para-substituted phenols . The reaction is tolerant of a range of substituents, including CH3, F, and NHBoc .
Synthesis of Aryl 1-indanylketone Inhibitors
This compound plays a crucial role in the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1 . This process involves a domino coupling reaction starting from the methylated derivative of 2-bromo-4-fluorophenol .
Synthesis of Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists
“2-Tert-butyl-4-fluorophenol” is also used in the synthesis of alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists . This process involves a Sonogashira coupling to the tert-butyl protected phenoxyacetic acid derivative .
Synthesis of Cytotoxic Peptidic Marine Natural Product Bisebromoamide
This compound is used in the synthesis of the cytotoxic peptidic marine natural product bisebromoamide . This process involves modification and peptide coupling of brominated D-tyrosine derivatives .
Antioxidant Properties
“2-Tert-butyl-4-fluorophenol” has antioxidant properties. It effectively suppresses oxidation, preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .
Antifungal Properties
This compound has shown fungicidal activity against Botrytis cinerea . This property makes it a potential candidate for use in environmentally friendly disease management strategies .
Anticancer Properties
“2-Tert-butyl-4-fluorophenol” has demonstrated cytotoxic activity against MCF-7 cells, a breast carcinoma cell line . It has an identified IC50 value of 5 μg/ml, indicating its potential effectiveness against cancer cells .
Enhancing Durability and Endurance of Plastics, Rubber, and Polymers
Due to its antioxidant properties, “2-Tert-butyl-4-fluorophenol” is used to enhance the durability and endurance of plastics, rubber, and polymers . It helps in preventing the degradation of these materials .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .
Mode of Action
It’s known that the compound has antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration . It can neutralize free radicals and reduce reactive oxygen species production, making it valuable in stabilizing various compounds .
Biochemical Pathways
The compound’s antioxidant properties suggest that it may be involved in pathways related to oxidative stress and free radical scavenging .
Pharmacokinetics
Similar compounds such as 2-tert-butyl-4-cyclohexyl nicotinate have been studied for their pharmacokinetics and metabolism .
Result of Action
Similar compounds such as 2,4-ditert butyl phenol have been found to exhibit antifungal activity against botrytis cinerea and cytotoxic activity against mcf-7 cells (a breast carcinoma cell line) .
Action Environment
Similar compounds such as benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol) have been studied for their effects on the metabolome of flue-cured tobacco and rhizosphere microbial communities .
properties
IUPAC Name |
2-tert-butyl-4-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERNOPRZOOFSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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